molecular formula C21H25N5O4 B2400992 4-{2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 941965-88-4

4-{2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B2400992
CAS No.: 941965-88-4
M. Wt: 411.462
InChI Key: DZVWWLYRTNSWHU-UHFFFAOYSA-N
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Description

The compound 4-{2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine features a pyrimidine core substituted at the 4-position with a morpholine ring and at the 2-position with a piperazine group acylated by a 2H-1,3-benzodioxole-5-carbonyl moiety. Such structural motifs are common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-15-12-19(24-8-10-28-11-9-24)23-21(22-15)26-6-4-25(5-7-26)20(27)16-2-3-17-18(13-16)30-14-29-17/h2-3,12-13H,4-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVWWLYRTNSWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy and Reaction Pathways

Retrosynthetic Analysis

The target compound decomposes into three modular components:

  • Pyrimidine core : 2,4-Dichloro-6-methylpyrimidine serves as the foundational scaffold.
  • Morpholine subunit : Introduced via nucleophilic aromatic substitution at position 4.
  • Piperazine-benzodioxole carbonyl moiety : Attached at position 2 through sequential substitution and acylation.

Stepwise Synthesis

Synthesis of 4-Morpholino-2-chloro-6-methylpyrimidine

Starting material : 2,4-Dichloro-6-methylpyrimidine.
Reagents : Morpholine, potassium carbonate (K₂CO₃).
Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 90–100°C
  • Duration: 12–18 hours
    Mechanism : Nucleophilic aromatic substitution (SNAr) at position 4, driven by the electron-withdrawing effect of the adjacent chlorine and methyl groups.
    Yield : 70–85% (extrapolated from analogous substitutions in).
    Purification : Silica gel chromatography (1–3% methanol in dichloromethane).
Acylation of Piperazine with 1,3-Benzodioxole-5-Carbonyl Chloride

Starting material : 4-Morpholino-2-(piperazin-1-yl)-6-methylpyrimidine.
Reagents : 1,3-Benzodioxole-5-carbonyl chloride, triethylamine (Et₃N).
Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Duration: 4–6 hours
    Mechanism : Amide bond formation via Schotten-Baumann reaction, with Et₃N scavenging HCl.
    Yield : 75–90% (inferred from).
    Purification : Recrystallization from ethyl acetate/hexane.

Alternative Pathways

Pre-Functionalization of Piperazine

Synthesizing 1-(1,3-benzodioxole-5-carbonyl)piperazine prior to pyrimidine substitution streamlines the process:

  • Acylation : React piperazine with 1,3-benzodioxole-5-carbonyl chloride in DCM/Et₃N (yield: 85–92%).
  • Substitution : Attach pre-acylated piperazine to 4-morpholino-2-chloro-6-methylpyrimidine under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene at 110°C).

Optimization and Mechanistic Insights

Palladium Catalysis

The use of Pd(PPh₃)₄ in dioxane/water systems (Table 1) enhances cross-coupling efficiency by stabilizing the active palladium species. Microwave-assisted reactions (e.g., 120°C for 15 minutes) reduce reaction times but may lower yields due to side reactions.

Table 1: Comparative Yields Under Varied Catalytic Conditions

Catalyst Base Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 70 81
PdCl₂(dppf)-CH₂Cl₂ K₂CO₃ DMF 80 36
Pd(OAc)₂ CsF DME/EtOH Reflux 65

Solvent and Base Effects

  • Polar aprotic solvents (DMF, DMSO) facilitate SNAr by stabilizing transition states.
  • Aqueous bases (Na₂CO₃, K₃PO₄) improve solubility of inorganic byproducts, enhancing coupling yields.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Substitution

Position 4 of 2,4-dichloro-6-methylpyrimidine is more electrophilic due to the methyl group’s inductive effect, favoring initial substitution with morpholine. Sequential substitution at position 2 requires harsher conditions (e.g., Pd catalysis) to overcome decreased reactivity.

Purification of Hydrophilic Intermediates

Silica gel chromatography with methanol/dichloromethane gradients (1–5%) effectively resolves polar intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water) is employed for final compound purification.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced forms of the benzo[d][1,3]dioxole moiety.

    Substitution: Alkylated or acylated derivatives of the piperazine ring.

Mechanism of Action

The mechanism of action of 4-{2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name / ID (Evidence) Core Structure Piperazine Substituent Morpholine Presence Notable Features
Target Compound Pyrimidine 2H-1,3-Benzodioxole-5-carbonyl Yes High lipophilicity due to benzodioxole
C1–C7 () Quinoline Aryl esters (e.g., methyl, bromo) No Halogen substituents (Br, Cl, F) enhance electronic effects
EP 2 402 347 A1 () Thieno[3,2-d]pyrimidine Methanesulfonyl, methyl Yes Sulfonyl groups improve solubility
Compound 48 () Triazine Difluoromethyl benzimidazole Yes Triazine core may enhance binding to ATP pockets
CAS 2640845-93-6 () Pyridine Dimethylamino, chloro No Chloro substituent increases metabolic stability

Key Observations :

  • Core Heterocycle: Pyrimidine (target) vs. quinoline (C1–C7), thienopyrimidine (), triazine (), and pyridine (). Thienopyrimidines and triazines are bioisosteres of pyrimidine, often used to optimize pharmacokinetics .
  • Piperazine Substituents: The benzodioxole-carbonyl group in the target compound contrasts with sulfonyl (), halogenated aryl (), and dimethylamino () groups. Sulfonyl and halogen substituents generally improve solubility and target affinity, while benzodioxole may enhance membrane permeability .
  • Morpholine Role : Present in the target compound and compounds, morpholine contributes to hydrogen-bonding interactions, critical for kinase inhibition .

Biological Activity

The compound 4-{2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure Overview

The compound features a morpholine ring attached to a pyrimidine core and a piperazine moiety, along with a benzodioxole substituent. The structural formula can be represented as follows:

C20H24N4O4\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_4

Molecular Characteristics

PropertyValue
Molecular FormulaC20H24N4O4
Molecular Weight392.4112 Da
IUPAC NameThis compound
CAS Number1170833-21-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has been studied for its inhibitory effects on carbonic anhydrase IX, which is implicated in cancer cell metabolism.

Therapeutic Applications

Research indicates that compounds containing the benzodioxole moiety exhibit diverse biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines .
  • Antidiabetic Properties : The compound has potential as an α-amylase inhibitor, which could aid in managing blood glucose levels. In vitro studies have reported IC50 values indicating effective inhibition of α-amylase, suggesting its utility in diabetes management .

Case Studies and Research Findings

  • Anticancer Efficacy : In a study investigating benzodioxole derivatives, certain compounds exhibited IC50 values ranging from 26 to 65 µM against multiple cancer cell lines. This highlights their potential as anticancer agents .
  • Diabetes Management : A compound related to the benzodioxole structure was tested in vivo on streptozotocin-induced diabetic mice. Results indicated a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with the compound .
  • Safety Profile : The safety of these compounds was assessed through cytotoxicity assays on normal cell lines, revealing minimal toxicity at effective doses for cancer cells (IC50 > 150 µM for normal cells) .

Comparative Analysis of Related Compounds

To contextualize the biological activity of This compound , a comparison with other related compounds is useful:

Compound NameIC50 (µM) (α-amylase)Anticancer Activity (IC50 range)
Acarbose (Carbohydrate-based inhibitor)2.593Not applicable
Myricetin (Polyphenol)30Not applicable
Benzodioxole derivative (related structure)0.6826–65

Q & A

Q. What synthetic routes are reported for the preparation of this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of structurally analogous piperazine-pyrimidine-morpholine derivatives typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, similar compounds are synthesized via:

  • Stepwise functionalization : Piperazine rings are coupled to pyrimidine intermediates under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Optimization strategies :
    • Temperature control : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation .
    • Catalysts : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) may enhance coupling efficiency .
    • Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity (>98%) .
      Yields for analogous compounds range from 58–65% under optimized conditions .

Q. Which spectroscopic and chromatographic methods are validated for characterizing the compound’s structural integrity and purity?

Methodological Answer: Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, pyrimidine protons resonate at δ 8.2–8.5 ppm, while morpholine carbons appear at δ 45–55 ppm .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values within ±0.5 Da) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm; retention times correlate with hydrophobic substituents .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., piperazine-morpholine dihedral angles of 75–85°) .

Q. What are the best practices for designing in vitro assays to evaluate the compound’s biological activity, such as enzyme inhibition?

Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs due to the compound’s piperazine-pyrimidine scaffold, which mimics ATP-binding motifs .
  • Assay conditions :
    • Use recombinant enzymes (e.g., EGFR or PI3K) with fluorogenic substrates in Tris-HCl buffer (pH 7.4) .
    • Include positive controls (e.g., staurosporine for kinase inhibition) and measure IC₅₀ values via dose-response curves .
  • Data validation : Triplicate runs with statistical analysis (e.g., ANOVA) to account for inter-experimental variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups in the compound’s bioactivity?

Methodological Answer:

  • Modular substitutions : Replace the benzodioxole moiety with bioisosteres (e.g., benzothiazole or indole) to assess hydrophobic interactions .
  • Morpholine ring modifications : Introduce methyl or fluoro groups to alter electron density and hydrogen-bonding capacity .
  • Biological testing : Compare IC₅₀ values across analogs. For example, fluorinated derivatives show 10–20x higher affinity for serotonin receptors than non-fluorinated analogs .

Q. How can researchers resolve discrepancies in reported biological activities across experimental models?

Methodological Answer:

  • Variable analysis :
    • Cell lines : Activity may vary between primary cells (e.g., hepatocytes) and immortalized lines (e.g., HEK293) due to metabolic differences .
    • Assay pH : Protonation states of the piperazine ring (pKa ~7.1) affect membrane permeability and target engagement .
  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., normalized % inhibition at 10 µM) to identify trends .

Q. What computational approaches predict the compound’s binding mode with biological targets?

Methodological Answer:

  • Molecular docking : Use X-ray structures of homologous targets (e.g., PDB: 4ZUD) to model interactions. The benzodioxole group often occupies hydrophobic pockets, while morpholine oxygen forms hydrogen bonds .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of key interactions (e.g., π-π stacking with tyrosine residues) .
  • Free-energy calculations : MM-GBSA estimates binding affinities (ΔG ~ -8 to -10 kcal/mol for high-affinity analogs) .

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